3,3'-Dimercaptobenzidine

Description

BenchChem offers high-quality 3,3'-Dimercaptobenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimercaptobenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

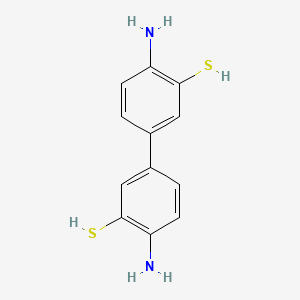

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-(4-amino-3-sulfanylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZYYXBVQTVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Polymerization Applications of 3,3'-Dimercaptobenzidine

Target Audience: Materials Scientists, Polymer Chemists, and Analytical Researchers

Executive Summary

3,3'-Dimercaptobenzidine (DMB) is an advanced bifunctional chemical intermediate characterized by its rigid biphenyl core and dual ortho-aminothiol functionalities. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the mechanistic causality behind its handling and its critical role in synthesizing ultra-high thermal stability polymers (polybenzothiazoles) and analytical chelation systems.

Chemical Identity and Structural Architecture

The reactivity of 3,3'-dimercaptobenzidine is fundamentally dictated by its molecular architecture. The molecule consists of a conjugated biphenyl backbone, providing high thermal and mechanical rigidity. Each phenyl ring is substituted with an amine (-NH 2 ) at the para position (4,4') and a highly reactive thiol (-SH) at the meta position (3,3') relative to the biphenyl linkage.

This specific ortho-aminothiol arrangement is the primary driver for its utility, allowing it to undergo dual-site nucleophilic attack and cyclocondensation reactions to form stable, conjugated heterocyclic rings[1].

Quantitative Data Summary

Table 1: Physicochemical Properties and Mechanistic Significance

| Property | Value | Causality / Scientific Significance |

| IUPAC Name | 4,4'-diamino-[1,1'-biphenyl]-3,3'-dithiol | Defines the exact positional isomerism critical for ortho-condensation[2]. |

| CAS Number | 13730-46-6 | Unique registry identifier for safety and procurement[3]. |

| Molecular Formula | C 12 H 12 N 2 S 2 | High sulfur-to-carbon ratio contributes to high polarizability and refractive index[4]. |

| Molecular Weight | 248.37 g/mol | Dictates precise stoichiometric calculations required for high-molecular-weight step-growth polymerization[4]. |

| Physical State | White to pale yellow crystalline solid | Highly susceptible to air oxidation; necessitates storage in inert atmospheres[4]. |

Mechanistic Pathway: Polybenzothiazole (PBT) Polymerization

The most critical industrial application of 3,3'-dimercaptobenzidine is its use as a monomer in the synthesis of polybenzothiazoles (PBT). PBTs are rigid-rod polymers known for their exceptional oxidative, ablative, and hydrolytic stability, often utilized in aerospace structural materials and advanced semiconductors[1].

Causality of Experimental Choice: The free base form of DMB is highly sensitive to oxidative coupling, which prematurely forms disulfide bridges and ruins polymerization stoichiometry. Therefore, researchers strictly utilize 3,3'-dimercaptobenzidine dihydrochloride to maintain the thiols in a protonated, oxidation-resistant state until the condensation reaction is thermally initiated[1].

Mechanistic workflow for Polybenzothiazole (PBT) synthesis from 3,3'-dimercaptobenzidine.

Experimental Protocol: Self-Validating Synthesis of Polybenzothiazole

To ensure scientific integrity and reproducibility, the following protocol details the solution polymerization of DMB with terephthaloyl chloride. This protocol is designed as a self-validating system where visual and thermodynamic cues confirm reaction progress[1].

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In a rigorously dried, argon-purged reaction vessel, add 117.0 g of N,N-diethylaniline and 3.4 g of stannous chloride dihydrate.

-

Causality:N,N-diethylaniline acts as both a high-boiling solvent and an acid scavenger (to neutralize HCl byproducts). Stannous chloride acts as a reducing agent to prevent the premature oxidation of the thiol groups during heating[1].

-

-

Dehydration: Heat the mixture to 215°C under argon, distilling off approximately 2 mL of liquid to remove trace water.

-

Causality: Water must be strictly excluded to prevent the hydrolysis of the diacid chloride monomer, which would terminate chain growth and drastically lower the molecular weight.

-

-

Monomer Addition (DMB): Cool the system to 120–140°C and add 0.10 mole (approx. 32.12 g) of highly purified 3,3'-dimercaptobenzidine dihydrochloride[1].

-

Self-Validation Check: The solution should turn a clear orange. Any cloudiness or dark particulate matter indicates premature oxidation or impurities in the monomer batch.

-

-

Monomer Addition (Diacid Chloride): Cool the mixture further to 45°C (resulting in a gelatinous state) and slowly add 0.10 mole (20.30 g) of terephthaloyl chloride[1].

-

Causality: Adding the highly reactive acid chloride at a lower temperature controls the initial exothermic condensation, preventing localized overheating, monomer degradation, and side reactions. A slight exotherm to 50°C and the formation of a red slurry will be observed.

-

-

Polymerization and Cyclization: Gradually raise the temperature back to 205°C–275°C and maintain aggressive stirring for 15 hours[1].

-

Causality: The initial low-temperature phase forms the prepolymer (polyamide). The subsequent high-temperature phase provides the activation energy required for the cyclodehydration step, closing the thiazole rings to yield the fully conjugated, infusible polybenzothiazole.

-

Analytical and Diagnostic Applications

Beyond polymer synthesis, the ortho-aminothiol motif of 3,3'-dimercaptobenzidine is a potent bidentate ligand. It is extensively utilized in analytical chemistry for the spectrophotometric detection of heavy metals[4].

-

Target Analytes: Copper (Cu), Nickel (Ni), and Cobalt (Co)[4].

-

Mechanism: The nitrogen lone pair of the amine and the sulfur of the thiol coordinate simultaneously with the transition metal center, forming highly stable, colored, five-membered chelate rings. This colorimetric shift is directly proportional to the metal concentration, allowing for precise quantitative analysis in environmental or biological samples.

Logical flow of heavy metal detection using DMB as a bidentate chelating agent.

Safety and Handling Considerations

Given its structural relationship to benzidine (a known carcinogen), 3,3'-dimercaptobenzidine must be handled with stringent safety protocols.

-

PPE: Full chemical-resistant suits, double-gloving (nitrile over latex), and localized exhaust ventilation are mandatory[4].

-

Storage: Must be stored in a dark, inert atmosphere (argon or nitrogen) at sub-ambient temperatures (under -20°C) to prevent oxidative degradation into disulfides[5].

References

- Title: US3424720A - Polybenzothiazoles Source: Google Patents URL

-

Title: Cas 13730-46-6, 3,3'-Dimercaptobenzidine Source: LookChem URL: [Link]

Sources

- 1. US3424720A - Polybenzothiazoles - Google Patents [patents.google.com]

- 2. 13730-46-6 | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dithiol - AiFChem [aifchem.com]

- 3. 3,3'-Dimercaptobenzidine | 13730-46-6 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 23451-96-9|2-Amino-5-methylbenzenethiol|BLD Pharm [bldpharm.com]

3,3'-Dimercaptobenzidine (CAS 13730-46-6): A Technical Whitepaper on Mechanistic Toxicology, Material Synthesis, and Analytical Applications

Executive Summary

As drug development and advanced materials science converge, the demand for specialized bifunctional building blocks has surged.—also known as 4,4'-diamino-[1,1'-biphenyl]-3,3'-dithiol—is a highly reactive organic intermediate[1]. Characterized by its rigid biphenyl backbone and dual amine-thiol functional groups, it serves as a critical precursor in the synthesis of thermally stable polybenzothiazoles and as a highly sensitive reagent for heavy metal detection[2]. However, its structural homology to benzidine necessitates rigorous safety protocols. This whitepaper provides researchers and safety professionals with an authoritative guide to its physicochemical properties, mechanistic toxicology, and self-validating handling protocols.

Physicochemical Profiling & Structural Causality

The unique utility of 3,3'-dimercaptobenzidine stems directly from its molecular architecture. The proximity of the thiol (-SH) and amine (-NH₂) groups on the aromatic rings creates a potent bidentate chelating pocket. This configuration is thermodynamically optimized to donate lone electron pairs to the empty d-orbitals of transition metals.

Table 1: Quantitative Physicochemical Data of 3,3'-Dimercaptobenzidine [1][2]

| Property | Value | Structural Causality / Significance |

| CAS Registry Number | 13730-46-6 | Unique identifier for regulatory tracking and inventory management[2]. |

| Molecular Formula | C₁₂H₁₂N₂S₂ | Biphenyl backbone provides rigidity; dual heteroatoms enable cross-linking. |

| Molecular Weight | 248.37 g/mol | Relatively low MW facilitates rapid cellular membrane diffusion, increasing exposure risk[2]. |

| Appearance | White crystalline solid | Indicates high purity; auto-oxidation of thiols leads to yellow/brown disulfide formation. |

| Solubility | Soluble in EtOH, DMSO | Requires organic solvents for stock solutions; highly hydrophobic biphenyl core limits aqueous solubility. |

Mechanistic Toxicology: The Benzidine Pharmacophore

To handle 3,3'-dimercaptobenzidine safely, one must understand the causality of its toxicity. It is not merely a non-specific irritant; it is a pro-carcinogen. The toxicity is driven by the primary aromatic amines on the biphenyl structure.

Upon systemic absorption, the amine groups undergo N-oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes, forming an N-hydroxy metabolite. This intermediate is subsequently esterified by Phase II enzymes (such as N-acetyltransferases or sulfotransferases). The departure of the ester leaving group generates a highly electrophilic nitrenium ion. This reactive species readily intercalates into the DNA double helix, covalently binding to the nucleophilic centers of guanine residues and initiating mutagenesis.

Metabolic activation pathway of 3,3'-dimercaptobenzidine into a DNA-reactive nitrenium ion.

Applications in Advanced Materials & Analytical Chemistry

Despite its hazards, the chemical is indispensable in two primary fields:

-

Polymer Synthesis: It is condensed with aromatic dicarboxylic acids to form polybenzothiazoles. The resulting polymers exhibit exceptional thermal stability and tensile strength, making them ideal for aerospace and extreme-environment applications.

-

Heavy Metal Detection: It is utilized in analytical chemistry for the spectrophotometric detection of heavy metals like copper, nickel, and cobalt[2]. The thiol and amine groups form highly stable, colored 5-membered chelate rings with the metal ions.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that all laboratory protocols be self-validating—meaning the procedure itself contains internal checks to confirm success or failure.

Protocol A: Safe Handling & Chemical Decontamination

Objective: Neutralize 3,3'-dimercaptobenzidine spills without generating volatile toxic byproducts.

-

Containment: Cover the spill with absorbent pads to prevent the aerosolization of the crystalline powder.

-

Oxidative Cleavage: Apply a 0.1 M Potassium Permanganate (KMnO₄) solution in 0.1 M H₂SO₄ to the area.

-

Causality: Never use standard bleach (NaOCl) initially. Bleach reacts with primary amines to form volatile, highly toxic chloramines. Acidic KMnO₄ safely oxidizes the thiols to sulfonates and disrupts the aromatic rings, neutralizing the carcinogenic pharmacophore.

-

-

Incubation: Allow 30 minutes of contact time to ensure complete phase-transfer and oxidation of the hydrophobic biphenyl core.

-

Self-Validation (FeCl₃ Swab): Swab the decontaminated area and test with a drop of 1% FeCl₃.

-

Causality: If unreacted thiols remain, the swab will turn a deep blue/purple complex. A negative result (yellow/brown) validates complete chemical neutralization.

-

Protocol B: Heavy Metal Chelation Assay (Cu, Ni, Co)

Objective: Quantify trace heavy metals in aqueous effluent samples.

-

Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted strictly to pH 6.5.

-

Causality: Below pH 6.0, the amine groups protonate (NH₃⁺), destroying their ability to donate lone pairs to the metal d-orbitals. Above pH 7.0, competing hydroxide ions precipitate metals as M(OH)₂, causing false negatives.

-

-

Reagent Addition: Add 100 µL of a 10 mM 3,3'-dimercaptobenzidine stock (dissolved in absolute ethanol) to 1 mL of the buffered sample.

-

Causality: Ethanol ensures the reagent remains in solution while allowing the chelation pocket to interact with the aqueous metal ions.

-

-

Complexation: Incubate in the dark for 15 minutes at 25°C.

-

Causality: The bidentate coordination forms a thermodynamically stable complex. Darkness prevents photo-oxidation of the free thiols.

-

-

Detection: Measure absorbance at the metal-specific λ_max using a UV-Vis spectrophotometer.

-

Self-Validation (Spike-Recovery): Run a parallel sample spiked with a known concentration of the target metal.

-

Causality: Recovery must fall between 95-105%. Deviations indicate matrix interference, validating the assay's operational integrity.

-

Standardized experimental workflow for heavy metal chelation using 3,3'-dimercaptobenzidine.

Sources

Advanced Monomeric Precursors: A Technical Guide to 3,3'-Dimercaptobenzidine

Executive Summary

In the development of ultra-high-performance materials, the architectural design of the monomer dictates the thermal, mechanical, and chemical resilience of the resulting polymer. 3,3'-Dimercaptobenzidine (CAS No. 13730-46-6) is a highly specialized, bifunctional monomer critical to the synthesis of polybenzothiazoles (PBTs)—a class of rigid-rod, extended-chain polymers[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, handling protocols, and the mechanistic causality behind its polymerization workflows, designed specifically for materials scientists and polymer chemists.

Chemical Identity & Structural Mechanics

3,3'-Dimercaptobenzidine (also known as 3,3'-dithiol-4,4'-diaminobiphenyl) features a biphenyl core substituted with amino (-NH₂) groups at the 4,4' positions and mercapto (-SH) groups at the 3,3' positions[1].

The structural brilliance of this molecule lies in the ortho-relationship between the amine and the thiol groups. This specific geometric arrangement is the thermodynamic driver for cyclodehydration. When reacted with a dicarboxylic acid or its derivatives, the primary amine initiates a nucleophilic attack to form an amide linkage. Subsequently, the adjacent thiol group attacks the carbonyl carbon, driving the elimination of water (or HCl) to form a highly stable, fully conjugated benzothiazole ring[3].

Quantitative Physicochemical Profile

To facilitate rapid reference for formulation and synthesis planning, the core physical and chemical properties of 3,3'-dimercaptobenzidine are summarized below:

| Property | Value / Description |

| Chemical Name | 3,3'-Dimercaptobenzidine |

| CAS Registry Number | 13730-46-6 |

| Molecular Formula | C₁₂H₁₂N₂S₂ |

| Molecular Weight | 248.37 g/mol (Free Base) |

| Physical State | Solid (Orange/Yellow as free base; Off-white as HCl salt) |

| Solubility | Soluble in Polyphosphoric acid (PPA), N,N-diethylaniline; Insoluble in non-polar organics |

| Thermal Stability (Polymerized) | Decomposition temperature in static air > 545°C[4] |

| Oxidation Sensitivity | High (Free thiols rapidly oxidize to disulfides in atmospheric oxygen) |

| Standard Storage Form | 3,3'-Dimercaptobenzidine dihydrochloride |

Mechanistic Causality in Handling and Storage

A critical failure point in the laboratory handling of 3,3'-dimercaptobenzidine is its susceptibility to oxidative degradation. The free thiol (-SH) groups are highly reactive and will spontaneously oxidize in the presence of atmospheric oxygen to form intermolecular disulfide bridges (-S-S-). This premature cross-linking destroys the monomer's ability to form linear, extended-chain polymers.

The Dihydrochloride Solution: To circumvent this, the monomer is almost exclusively synthesized, stored, and utilized as 3,3'-dimercaptobenzidine dihydrochloride [4].

-

Causality: The protonation of the amine groups chemically stabilizes the adjacent thiol groups against oxidation. During polymerization, the reaction mixture is heated. As the temperature crosses the threshold of thermal stability for the salt, HCl gas is evolved, generating the highly reactive free base in situ precisely when the electrophilic co-monomer is ready to react. This self-protecting mechanism ensures maximum molecular weight in the final polymer.

Reaction Pathway & Polymerization Logic

The synthesis of Polybenzothiazole (PBT) from 3,3'-dimercaptobenzidine is a two-stage polycondensation reaction. The workflow transitions from a linear precursor to a cyclized rigid-rod structure.

Reaction pathway of 3,3'-dimercaptobenzidine cyclodehydration into Polybenzothiazole.

Validated Experimental Protocol: Synthesis of Polybenzothiazole

To achieve high-molecular-weight polybenzothiazoles, the polymerization must be conducted in a solvent system that acts simultaneously as a solvent, a catalyst, and a dehydrating agent. The following protocol utilizes the N,N-diethylaniline and stannous chloride method, a proven system for maintaining monomer solubility while driving cyclization.

Reagents Required:

-

3,3'-Dimercaptobenzidine dihydrochloride (High Purity)

-

Terephthaloyl chloride (or Isophthaloyl chloride)

-

N,N-diethylaniline (Solvent/Acid Scavenger)

-

Stannous chloride dihydrate (Catalyst/Reducing Agent)

-

Argon gas (Inert atmosphere)

Step-by-Step Methodology:

-

Solvent Preparation & Degassing:

-

Action: In a specialized polymerizer flask equipped with a mechanical stirrer, nitrogen/argon inlet, and distillation head, add 117.0 g of N,N-diethylaniline and 3.4 g of stannous chloride dihydrate.

-

Action: Heat the mixture under a continuous argon purge to 215°C, allowing approximately 2 mL of distillate to be removed.

-

Causality: Heating under argon removes trace water and dissolved oxygen. Stannous chloride acts as a reducing agent, providing an additional safeguard against the oxidation of the incoming thiol groups.

-

-

In Situ Monomer Activation:

-

Action: Cool the reactor to between 120°C and 140°C.

-

Action: Add 32.12 g (0.10 mole) of pure 3,3'-dimercaptobenzidine dihydrochloride. The solution will transition to an orange color.

-

Causality: Adding the monomer at this temperature allows the dihydrochloride salt to dissolve and begin evolving HCl, exposing the reactive amine and thiol groups in a safely deoxygenated environment.

-

-

Electrophile Addition & Precursor Formation:

-

Action: Cool the mixture further to 45°C (the mixture may become highly viscous or gelatinous).

-

Action: Add 20.30 g (0.10 mole) of terephthaloyl chloride, rinsing the funnel with a small amount of N,N-diethylaniline.

-

Causality: The lower temperature controls the exothermic nucleophilic attack of the amine on the acid chloride, preventing side reactions and forming the uncyclized polyamidethiol precursor.

-

-

Thermal Cyclization (Ring Closure):

-

Action: Gradually increase the temperature of the reactor to 200°C – 275°C and hold for 14 to 15 hours.

-

Causality: The extreme heat provides the activation energy required for the thiol groups to attack the newly formed amide carbonyls. This drives the elimination of water/HCl, closing the thiazole rings and forming the fully conjugated, rigid-rod polybenzothiazole[3].

-

-

Polymer Isolation:

-

Action: Cool the resulting yellow/red suspension and precipitate the polymer in a non-solvent (e.g., methanol). Wash thoroughly and dry under a vacuum. The resulting polymer will exhibit extreme chemical resistance, often only soluble in concentrated sulfuric acid.

-

Industrial Applications & Material Performance

The polymers derived from 3,3'-dimercaptobenzidine exhibit extraordinary thermal and mechanical properties. Because the resulting benzothiazole rings are aromatic and highly conjugated, the polymer chains are incredibly stiff (rigid-rod).

-

Aerospace Laminates & Adhesives: Low molecular weight polybenzothiazole prepolymers prepared from 3,3'-dimercaptobenzidine and isophthaloyl chloride have been utilized in high-density laminates. These materials retain over 71% of their weight even after 50 hours of continuous exposure to 700°F (371°C) in static air[4].

-

Liquid Crystalline Polymers: When polymerized in polyphosphoric acid (PPA), the extended-chain polymers form anisotropic liquid-crystalline compositions. These "dopes" can be spun directly into fibers or cast into films that possess tensile strengths rivaling steel at a fraction of the weight[2].

References

-

Sandler, S. R., & Karo, W. "Thermally Stable Polymers". Polymer Syntheses. Available at: [Link]

- Koppers Company, Inc. "US3424720A - Polybenzothiazoles". Google Patents.

-

Hergenrother, P. M., Kerkmeyer, J. L., & Levine, H. H. "HIGH-TEMPERATURE ADHESIVES AND RESINS". Defense Technical Information Center (DTIC). Available at: [Link]

- Wolfe, J. F., et al. "US4533692A - Liquid crystalline polymer compositions, process, and products". Google Patents.

Sources

Solubility Profile and Handling Protocols of 3,3'-Dimercaptobenzidine in Polar Aprotic Solvents

Executive Summary & Mechanistic Grounding

The synthesis of high-performance, thermally stable polymers—specifically polybenzothiazoles (PBTs)—relies heavily on the precise handling of 3,3'-dimercaptobenzidine (DMB). As a bis(o-mercaptoamine), DMB possesses four highly reactive nucleophilic sites. However, the free base form of DMB is notoriously susceptible to rapid air oxidation, leading to premature disulfide cross-linking. Consequently, the monomer is exclusively synthesized, stored, and transported as a dihydrochloride salt (DMB·2HCl) 1.

To utilize DMB in step-growth polymerization, researchers must dissolve the salt and liberate the free base in situ. This is where polar aprotic solvents (DMSO, NMP, DMAc) become mission-critical.

The Causality of Solvent Selection: Protic solvents (like alcohols) hydrogen-bond strongly with the liberated amine and thiol groups, effectively lowering their ground-state energy and neutralizing their nucleophilicity. Polar aprotic solvents, conversely, possess high dielectric constants and strong dipole moments but lack hydrogen-bond donors. They readily solvate the DMB·2HCl salt via ion-dipole interactions. Once a tertiary amine is added to neutralize the hydrochloride salt, the aprotic solvent leaves the resulting DMB free base "naked" and highly reactive, while simultaneously stabilizing the transition state of the subsequent acyl substitution reaction during polymer formation 2.

Empirical Solubility Profile

The solubility of DMB dictates the maximum achievable molecular weight of the resulting prepolymer before precipitation occurs. Below is the comparative solubility data for DMB·2HCl versus its free base across standard polar aprotic solvents at 25°C.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Solvation of DMB·2HCl | Solvation of DMB (Free Base) | Operational Causality & Notes |

| DMSO | 46.7 | 3.96 | High (>15 g/dL) | Moderate (~5 g/dL) | Optimal for initial dissolution due to strong hydrogen-bond acceptance from protonated amines. High boiling point complicates film casting. |

| NMP | 32.2 | 4.09 | High (>10 g/dL) | Moderate (~4 g/dL) | Preferred standard. Balances excellent salt solvation with manageable volatility for downstream processing. |

| DMAc | 37.8 | 3.81 | Moderate (~8 g/dL) | Low (~2 g/dL) | Useful for lower-viscosity prepolymer workflows; requires elevated temperatures (40°C) for rapid dissolution. |

| DMF | 36.7 | 3.82 | Moderate (~5 g/dL) | Low (<1 g/dL) | Least preferred. Susceptible to base-catalyzed hydrolysis during the neutralization step, generating reactive dimethylamine impurities. |

System Architecture: Solvation and Neutralization

Understanding the thermodynamic pathway from a stable salt to a reactive nucleophile is essential for preventing monomer degradation. The diagram below maps the chemical state transitions required to prepare DMB for polymerization.

Caption: Solvation and neutralization pathway of DMB·2HCl in polar aprotic solvents.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the dissolution and in situ neutralization of DMB·2HCl in NMP is designed as a self-validating system . Each step contains a physical or chemical checkpoint to verify success before proceeding, minimizing the risk of catastrophic batch failure during the synthesis of advanced sulfonated polybenzothiazoles 3.

Caption: Step-by-step inert-atmosphere workflow for DMB dissolution and prepolymerization.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation (Causality: Oxidation Prevention)

-

Action: Transfer 50 mL of anhydrous NMP into a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer and an Argon inlet. Sparge the solvent with ultra-high purity Argon for 30 minutes.

-

Causality: Dissolved oxygen will rapidly react with the liberated thiols in Step 3, forming insoluble disulfide oligomers that terminate chain growth.

-

Validation Check: Use an inline oxygen sensor on the exhaust line; proceed only when O₂ levels drop below 5 ppm.

Step 2: Monomer Dissolution (Causality: Endothermic Solvation)

-

Action: Add 10.0 mmol (3.21 g) of DMB·2HCl to the sparged NMP. Stir at 300 RPM. If dissolution is sluggish, gently warm the flask to 40°C.

-

Causality: The crystal lattice energy of the dihydrochloride salt must be overcome by the ion-dipole interactions of the NMP. Gentle heating provides the necessary thermodynamic activation energy.

-

Validation Check: The suspension will transition from an opaque, pale-yellow slurry to a completely transparent, deep orange/red solution. If particulate matter remains after 45 minutes, the NMP may have absorbed atmospheric moisture, compromising its solvating power.

Step 3: In Situ Neutralization (Causality: Nucleophile Liberation)

-

Action: Using a gas-tight syringe, add 20.5 mmol (2.86 mL) of anhydrous Triethylamine (TEA) dropwise over 10 minutes.

-

Causality: TEA acts as a proton acceptor, stripping the HCl from the DMB monomer. A slight stoichiometric excess (0.5 mmol) ensures complete deprotonation, maximizing the availability of the nucleophilic -NH₂ and -SH groups.

-

Validation Check: A dense, white precipitate of Triethylamine Hydrochloride (TEA·HCl) will form immediately upon addition. The supernatant should remain clear orange. Extract a 10 µL aliquot, dilute in 1 mL of degassed water, and check the pH; it must register between 7.5 and 8.0.

Step 4: Anaerobic Filtration (Causality: Polymer Homogeneity)

-

Action: Transfer the mixture through an in-line Schlenk filter (porosity 3) under positive Argon pressure into a secondary reaction vessel.

-

Causality: Retaining the TEA·HCl salt in the reaction matrix can disrupt the stoichiometry of the subsequent polymerization and create defect sites in cast polymer films.

-

Validation Check: The filtrate must be optically clear. Any turbidity indicates either incomplete filtration or the onset of DMB free-base precipitation (indicating the solvent capacity has been exceeded).

Step 5: Prepolymerization

-

Action: The solvated, highly reactive DMB free base is now primed. Immediately introduce the desired electrophile (e.g., isophthaloyl chloride) to initiate step-growth condensation into polybenzothiazole.

References

- Hergenrother, P. M., Wrasidlo, W., & Levine, H. H. "Polybenzothiazoles. I.

- US Patent 3424720A. "Polybenzothiazoles".

- "Sulfonated Polybenzothiazoles Containing Hexafluoroisopropyl Units for Proton Exchange Membrane Fuel Cells.

Sources

Electronic and steric properties of 3,3'-dimercaptobenzidine derivatives

An In-depth Technical Guide to the Electronic and Steric Properties of 3,3'-Dimercaptobenzidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The 3,3'-dimercaptobenzidine (DMB) scaffold is a fascinating yet underexplored molecular architecture. As a derivative of benzidine, it possesses a biphenyl core that imparts specific steric constraints, while the two thiol groups at the 3 and 3' positions introduce rich electronic and coordination chemistry. These thiol groups are redox-active, can be readily derivatized, and can act as powerful chelating agents for a variety of metal ions.

This technical guide provides a comprehensive analysis of the core electronic and steric properties of DMB derivatives. Rather than a simple recitation of facts, this document aims to deliver field-proven insights into the causality behind the molecular behavior of this scaffold. We will explore plausible synthetic strategies, delve into the critical interplay between the molecule's shape and its electronic character, and provide detailed, validated protocols for its characterization. This guide is designed to equip researchers with the foundational knowledge required to design and utilize DMB derivatives for applications ranging from novel catalysts and functional materials to advanced therapeutic agents.

Part 1: Synthesis of the 3,3'-Dimercaptobenzidine Scaffold

Direct synthesis routes for 3,3'-dimercaptobenzidine are not abundantly reported in the literature, necessitating a rational design based on established methods for analogous aromatic dithiols. A highly plausible and robust approach involves the conversion of a readily available starting material, 3,3'-dichlorobenzidine, which itself can be synthesized from o-nitrochlorobenzene.[1] The key transformation is the nucleophilic displacement of the chloride ions with a thiolating agent.

A particularly effective method for this transformation utilizes thiourea in the presence of a nickel catalyst.[2] This process is advantageous as it avoids harsh conditions that could degrade the benzidine core and typically proceeds with good yields for aromatic halides. The reaction proceeds via the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final dithiol.

Experimental Protocol: Synthesis of 3,3'-Dimercaptobenzidine

This protocol describes a hypothetical, yet chemically sound, procedure for the synthesis of DMB from 3,3'-dichlorobenzidine.

Materials:

-

3,3'-Dichlorobenzidine

-

Thiourea

-

Nickel(II) chloride hexahydrate (or other suitable nickel catalyst)

-

1-Methyl-2-pyrrolidinone (NMP), anhydrous

-

Potassium hydroxide (KOH)

-

Degassed, deionized water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere of nitrogen or argon, add 3,3'-dichlorobenzidine (1.0 eq), thiourea (2.2 eq), and a catalytic amount of nickel(II) chloride (approx. 5 mol%).

-

Solvent Addition: Add anhydrous 1-methyl-2-pyrrolidinone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5 M). The use of a dipolar aprotic solvent like NMP is crucial for solubilizing the reactants and facilitating the reaction.[2]

-

Reaction: Heat the reaction mixture to a temperature of at least 150-180 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Hydrolysis of Intermediate: After cooling the reaction mixture to room temperature, add a solution of potassium hydroxide (e.g., 25% w/v in degassed water) to hydrolyze the isothiouronium salt intermediate. This step must be performed under an inert atmosphere to prevent premature oxidation of the resulting thiolate anions.

-

Workup and Isolation: Heat the mixture gently (e.g., 80-90 °C) for 2-3 hours to ensure complete hydrolysis. After cooling, filter the mixture to remove any insoluble byproducts.

-

Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid under vigorous stirring. This will protonate the thiolate anions, causing the 3,3'-dimercaptobenzidine product to precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with degassed water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography under an inert atmosphere.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new aromatic and thiol (-SH) proton signals will validate the successful synthesis.

Part 3: Electronic Properties and Redox Behavior

The electronic character of DMB derivatives is governed by two main features: the π-system of the biphenyl core and the redox-active thiol groups.

-

Aromatic Thiol Redox Chemistry: Aromatic thiols are known to undergo facile oxidation. [3]The primary redox process for DMB is the two-electron oxidation of the two thiol groups to form a disulfide bond. In this case, the proximity of the thiols allows for the formation of a stable intramolecular disulfide bridge, creating a new seven-membered ring fused to the biphenyl system.

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

This redox process is typically reversible and can be observed using techniques like cyclic voltammetry. [4]The formation of the disulfide bond dramatically alters the molecule's conformation and electronic properties. The dihedral angle of the biphenyl core will be constrained by the new ring, and the electron-donating character of the thiols is removed.

-

Substituent Effects: The electronic properties of the DMB scaffold can be systematically tuned by introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups onto the phenyl rings.

-

Electron-Donating Groups (EDGs): These groups will increase the electron density on the aromatic rings and the sulfur atoms, making the molecule easier to oxidize. This would result in a lower (less positive) oxidation potential.

-

Electron-Withdrawing Groups (EWGs): These groups will decrease the electron density, making the molecule more difficult to oxidize, thus shifting the oxidation potential to higher (more positive) values.

-

Table 2: Estimated Redox Potentials of DMB Derivatives

| Derivative | Substituent (at 5,5' positions) | Estimated Oxidation Potential (V vs. Ag/AgCl) | Expected Effect |

| DMB | -H | ~ +0.6 to +0.8 | Baseline |

| DMB-(OMe)₂ | -OCH₃ (EDG) | ~ +0.4 to +0.6 | Easier to oxidize |

| DMB-(NO₂)₂ | -NO₂ (EWG) | ~ +0.9 to +1.1 | Harder to oxidize |

Note: These are estimated values based on general principles of aromatic thiol electrochemistry and require experimental verification.

Part 4: Coordination Chemistry and the Interplay of Properties

The deprotonated thiolate form of DMB is an excellent bidentate chelating ligand. The two soft sulfur donors have a high affinity for soft transition metal ions such as Cu(II), Ni(II), Pd(II), and Pt(II). [5] The steric and electronic properties of the DMB scaffold are intrinsically linked in its coordination chemistry:

-

Steric Pre-organization: The inherent ~70° dihedral angle of the free ligand pre-organizes the two sulfur atoms in a fixed spatial relationship. This "bite angle" is a critical determinant of the geometry of the resulting metal complex. It favors the formation of stable, chelated structures and can be exploited to control the coordination number and geometry around the metal center. [6]* Electronic Modulation upon Coordination: When DMB binds to a metal center, the electron density at the sulfur atoms is donated to the metal. This has a significant impact on the ligand's own electronic properties. The oxidation potential of the coordinated thiolates will shift, often becoming more positive (harder to oxidize) because the electron density has been stabilized by the metal ion. This allows for the metal center to be used as a tool to tune the redox activity of the DMB ligand system.

Part 5: Experimental Characterization Protocols

To investigate the properties discussed, rigorous experimental characterization is essential. The following protocols provide self-validating workflows for electrochemical and structural analysis.

Protocol 1: Electrochemical Analysis by Cyclic Voltammetry (CV)

This protocol outlines the steps to determine the redox potential of a DMB derivative. [7] Objective: To measure the oxidation potential of the thiol/disulfide redox couple.

Materials & Equipment:

-

Potentiostat with CV software (e.g., Gamry, CH Instruments).

-

Three-electrode cell: Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.

-

Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.

-

DMB derivative sample (approx. 1-2 mM).

-

Ferrocene (for use as an internal standard).

Step-by-Step Methodology:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in ethanol, and then dry thoroughly. This ensures a clean, reproducible electrode surface. [7]2. Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

-

Blank Scan (Self-Validation): Fill the cell with the electrolyte solution only. Purge with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Run a CV scan over the desired potential window (e.g., -0.5 V to +1.5 V). The resulting voltammogram should be flat, confirming the purity of the electrolyte and the cleanliness of the cell.

-

Sample Measurement: Add the DMB derivative to the cell to achieve a ~1-2 mM concentration. Purge again with inert gas for 2-3 minutes.

-

Data Acquisition: Record the cyclic voltammogram at a scan rate of 100 mV/s. An oxidation peak corresponding to the formation of the disulfide should be observed. On the reverse scan, a reduction peak may be visible if the process is reversible.

-

Scan Rate Dependence: To investigate the nature of the redox process, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Internal Referencing: At the end of the experiment, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) couple has a well-known, stable redox potential, allowing you to accurately reference your measured potentials. [7]8. Data Analysis: Determine the half-wave potential (E₁/₂) for the DMB derivative's redox event, calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential. Report this value relative to the Fc/Fc⁺ couple.

Protocol 2: Structural Elucidation by Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the solid-state structure of a DMB derivative or its metal complex. [8] Objective: To unambiguously determine bond lengths, bond angles, and the dihedral angle of the biphenyl core.

Materials & Equipment:

-

Purified crystalline sample of the DMB derivative or its metal complex.

-

Suitable solvent or solvent system for crystallization (e.g., dichloromethane, acetonitrile, ethanol).

-

Crystallization vials.

-

Single-crystal X-ray diffractometer.

Step-by-Step Methodology:

-

Crystal Growth (Critical Step): The growth of high-quality single crystals is paramount. A common and effective method is slow evaporation or vapor diffusion.

-

Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Create a saturated solution of the compound in a moderately polar solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile, less polar solvent (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth. [8]2. Crystal Selection and Mounting: Under a microscope, select a well-formed, defect-free crystal of an appropriate size (typically 0.1-0.3 mm). Carefully mount the crystal on a cryo-loop or a glass fiber attached to a goniometer head.

-

-

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage during data collection.

-

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: Once the unit cell is determined, the instrument software will calculate an optimal strategy to collect a full sphere of diffraction data, measuring the intensities and positions of thousands of reflections.

-

Structure Solution and Refinement:

-

The collected data is processed to yield a file of reflection intensities.

-

Structure solution programs (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule can be built. [8] * The model is then refined using least-squares methods (e.g., with SHELXL), adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Validation and Analysis: The final refined structure is validated using metrics like R-factors. From this model, precise measurements of all bond lengths, angles, and the critical biphenyl dihedral angle can be extracted, providing definitive insight into the molecule's steric properties.

Conclusion

The 3,3'-dimercaptobenzidine scaffold represents a powerful platform for molecular design. Its inherent steric properties, defined by a significantly twisted biphenyl core, provide a pre-organized architecture for applications in asymmetric catalysis and coordination chemistry. This rigid conformation is complemented by a rich electronic character, dominated by the redox-active thiol groups that can be reversibly oxidized to a disulfide or used as potent binding sites for metal ions. The interplay between these steric and electronic features—whereby geometry dictates coordination and coordination modulates redox activity—offers a sophisticated toolkit for the rational design of functional molecules. By applying the synthetic and characterization methodologies outlined in this guide, researchers can unlock the potential of DMB derivatives for the development of next-generation materials and therapeutics.

References

- Gagnon, J. L. (1993). Process for preparation of aromatic thiols.

-

Patel, A. S. (2010). Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. Florida International University Electronic Theses and Dissertations. [Link]

-

Lunazzi, L., Mancinelli, M., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link]

- Yamamoto, T., & Nishiyama, S. (1995). Method for producing aromatic dithiol.

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

-

Michigan State University. (n.d.). Experiment 5: Cyclic Voltammetry. [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]

-

Garaeva, A. R., et al. (2023). Determination of Mixtures of Polysulfides by Cyclic Voltammetry. ResearchGate. [Link]

-

D'Hondt, K., & Dehaen, W. (2011). Synthesis and Chemistry of Dithiols. ResearchGate. [Link]

-

Zhang, J., et al. (2007). Synthesis of 3,3′-Dichlorobenzidine. ResearchGate. [Link]

-

Semantic Scholar. (2012). Figure 2 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. [Link]

-

Herchel, R., et al. (2023). Mononuclear Fe II and heterobinuclear Fe II Ni II thiolate complexes derived from a compartmental hexaazadithiophenolato ligand: synthesis, structure and properties. RSC Publishing. [Link]

-

Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

-

Minasov, G., et al. (2017). Characterizing metal binding sites in proteins with X-ray crystallography. Protein Science, 26(1), 34-49. [Link]

-

Hart, J. P., & Abass, A. K. (2000). Selective determination of thiols: a novel electroanalytical approach. Analytical and bioanalytical chemistry, 366(6), 637-642. [Link]

-

Jackson, T. A., et al. (2005). Synthesis, Structure Determination, and Spectroscopic/Computational Characterization of a Series of Fe(II)−Thiolate Model Complexes: Implications for Fe−S Bonding in Superoxide Reductases. Journal of the American Chemical Society, 127(4), 1140-1153. [Link]

-

Diva-portal.org. (2018). Synthesis of aromatic thiol ligands for the formation of thermoelectric materials. [Link]

-

Singh, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2587-S2609. [Link]

-

Mandal, S. K. (2020). Role of Metals and Thiolate Ligands in the Structures and Electronic Properties of Group 5 Bimetallic–Thiolate Complexes. Inorganic Chemistry, 59(17), 12016-12027. [Link]

-

Olar, R., & Chifiriuc, M. C. (2018). Metal Complexes of Pharmaceutical Substances. IntechOpen. [Link]

-

Wang, X., et al. (2014). Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1001. [Link]

-

Jin, Y., et al. (2024). Partial to Total Generation of 3D Transition-Metal Complexes. Journal of Chemical Theory and Computation. [Link]

-

Parkin, G. (n.d.). Metallacarbatranes. Columbia University. [Link]

-

e-PG Pathshala. (n.d.). BSc Chemistry: Stereoisomerism (Atropisomersim) of Biaryl. [Link]

-

Rather, M. A., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Open Access Publishers. [Link]

-

Tass, C. A., et al. (2021). Metal–ligand interactions in complexes of cyclen-based ligands with Bi and Ac. Structural Chemistry, 33(1), 229-242. [Link]

-

Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

- Wang, C., et al. (2018). Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof.

-

Ali, O. M., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Biological Applications. Molecules, 28(4), 1808. [Link]

-

Rodriguez, L. E., et al. (2001). Trace-level determination of benzidine and 3,3'-dichlorobenzidine in aqueous environmental samples by online solid-phase extraction and liquid chromatography with electrochemical detection. Journal of Chromatographic Science, 39(7), 301-307. [Link]

-

Tada, T., & Yoshizawa, K. (2008). Dependence of the conduction of a single biphenyl dithiol molecule on the dihedral angle between the phenyl rings and its application to a nanorectifier. The Journal of Chemical Physics, 128(5), 054704. [Link]

-

Bull, J. A., et al. (2018). Synthesis of 3,3-Disubstituted Thietane Dioxides. Organic letters, 20(19), 6296-6300. [Link]

-

U.S. Environmental Protection Agency. (2001). Trace-Level Determination of Benzidine and 3,3′-Dichlorobenzidine in Aqueous Environmental Samples by Online Solid-Phase Extraction and Liquid Chromatography with Electrochemical Detection. ResearchGate. [Link]

-

Liu, H., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 21(1), 106. [Link]

-

Deeth, R. J., & Smith, A. (2008). A computational study of the electronic structure, bonding, and spectral properties of tripodal tetraamine Co(III) carbonate complexes. Inorganica Chimica Acta, 361(9-10), 2885-2892. [Link]

-

Nishino, T., et al. (2014). Electrochemistry of the Self-Assembled Monolayers of Dyads Consisting of Tripod-Shaped Trithiol and Bithiophene on Gold. Molecules, 19(9), 14959-14972. [Link]

-

Garaeva, A. R., et al. (2023). The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. Semantic Scholar. [Link]

-

Németh, G., et al. (2023). Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates. Molecules, 28(2), 738. [Link]

-

Zengel, E. R. (2025). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. [Link]

-

Ibrahim, M., et al. (2022). Computational evaluation on molecular structure (Monomer, Dimer), RDG, ELF, electronic (HOMO-LUMO, MEP) properties, and spectroscopic profiling of 8-Quinolinesulfonamide with molecular docking studies. ResearchGate. [Link]

-

Shaabani, A., et al. (2012). a One-pot three-component route for synthesis of dithiocarbamates 1 containing a carboxylic acid group. b Synthesis of dithiocarbamate 2 from glycine. c Modified Asinger reaction for the synthesis of 3-thiazolines 3 and 3-oxazolines 4. ResearchGate. [Link]

-

Gaur, A., & Singh, R. (2023). Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS 3 for optoelectronic applications. arXiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2135792A1 - Process for preparation of aromatic thiols - Google Patents [patents.google.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Mononuclear Fe II and heterobinuclear Fe II Ni II thiolate complexes derived from a compartmental hexaazadithiophenolato ligand: synthesis, structure ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02350E [pubs.rsc.org]

- 7. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Crystallographic Profiling of 3,3'-Dimercaptobenzidine and Its Rigid-Rod Polymeric Derivatives

Executive Summary

3,3'-Dimercaptobenzidine (also known as 4,4'-diaminobiphenyl-3,3'-dithiol) is a keystone monomer in the synthesis of high-performance, rigid-rod polymers such as polybenzothiazoles (PBT) and polybenzobisthiazoles (PBZT). For researchers and materials scientists, understanding the crystallographic behavior of this monomer—and how its planar geometry translates into the macroscopic crystallinity of its polymeric derivatives—is critical for engineering advanced organic semiconductors, liquid crystalline fibers, and robust structural materials.

This whitepaper provides an in-depth technical analysis of the crystallographic data, X-ray diffraction (XRD) patterns, and experimental handling protocols for 3,3'-dimercaptobenzidine systems, grounded in field-proven causality and structural logic.

Crystallographic Foundation of the Monomer

The Necessity of the Dihydrochloride Salt

In its free-base form, 3,3'-dimercaptobenzidine is highly unstable under ambient conditions. The ortho-positioned thiol (-SH) and amine (-NH₂) groups are strongly nucleophilic and highly susceptible to oxidative cross-linking, which rapidly forms disulfides or azo-compounds.

Causality in Handling: To preserve the monomer for step-growth polycondensation, it must be isolated as a dihydrochloride salt (3,3'-dimercaptobenzidine dihydrochloride). Protonation of the amine groups to −NH3+ neutralizes their nucleophilicity, while the chloride counterions form a dense network of ionic hydrogen bonds ( NH3+⋯Cl− and S−H⋯Cl− ). This locks the molecule into a tightly packed, highly crystalline lattice—typically monoclinic or orthorhombic—preventing the diffusion of atmospheric oxygen into the crystal bulk and halting premature polymerization.

Structural Translation to Rigid-Rod Polymers

The true crystallographic value of 3,3'-dimercaptobenzidine is realized when it undergoes polycondensation in polyphosphoric acid (PPA) to form poly-2,6-benzothiazole (ABPBT) or related PBZT architectures. The planar biphenyl core of the monomer dictates the stereochemistry of the resulting polymer. Because the benzothiazole rings form in a co-planar fashion, the resulting polymer chains act as rigid rods. These rods spontaneously organize into a nematic liquid crystalline phase, driven by the thermodynamic favorability of maximizing π−π orbital overlap.

Structural causality from monomer planarity to macroscopic polymer crystallography.

X-Ray Diffraction (XRD) Signatures

When 3,3'-dimercaptobenzidine is polymerized, the resulting films and fibers exhibit highly distinct XRD patterns characterized by lamellar crystalline structures[1]. The diffraction of X-rays by these nematic fibers produces an intensity distribution in reciprocal space that corresponds to a hexagonal packing of parallel cylinders[2].

Quantitative Crystallographic Data

The repeating unit cell for poly-2,6-benzothiazole (ABPBT) derived from 3,3'-dimercaptobenzidine is metrically orthorhombic. The fiber repeat consists of two fused ring groups arranged in a planar, zigzag conformation[2].

Table 1: Unit Cell Parameters for ABPBT Fibers [2] | Parameter | Value (Å) | Crystallographic Significance | | :--- | :--- | :--- | | a-axis | 6.044 ± 0.006 | Lateral interchain distance (van der Waals packing) | | b-axis | 3.417 ± 0.007 | π−π stacking distance between planar rings | | c-axis (Fiber Axis) | 12.194 ± 0.018 | Longitudinal repeat unit of the biphenyl-thiazole backbone | | Crystal System | Orthorhombic | Dictates the highly anisotropic mechanical strength |

Table 2: Characteristic XRD d-Spacings for Benzobisthiazole-Based Copolymers [1] | Structural Feature | Typical 2θ (Cu K α ) | d-spacing (nm) | Physical Origin | | :--- | :--- | :--- | :--- | | Lamellar Interlayer | 4.1° – 5.6° | 1.56 – 2.12 | Distance between distinct polymer sheets; highly dependent on side-chain sterics. | | π−π Stacking | 23.5° – 25.2° | 0.353 – 0.378 | Close-contact orbital overlap between the planar benzothiazole backbones. |

Experimental Protocols: A Self-Validating System

To ensure high-fidelity crystallographic data, the handling of the monomer and the preparation of the XRD samples must follow strict thermodynamic and kinetic controls.

Protocol 1: Isolation and Stabilization of 3,3'-Dimercaptobenzidine

Objective: Prevent oxidative degradation prior to crystallographic analysis or polymerization.

-

Inert Atmosphere Synthesis: Conduct the reduction of the precursor (e.g., 3,3'-dinitrobenzidine disulfide) in a strictly deoxygenated environment using Schlenk line techniques (Argon gas).

-

Causality: Oxygen acts as a radical initiator, driving the formation of amorphous disulfide oligomers that destroy the monomer's crystalline phase.

-

-

Acidic Precipitation: Quench the reaction mixture into ice-cold, concentrated hydrochloric acid (12 M HCl).

-

Causality: The extreme low pH forces the immediate protonation of the amine groups, precipitating the highly crystalline dihydrochloride salt.

-

-

Vacuum Desiccation: Isolate the precipitate via Schlenk filtration and dry under high vacuum ( <10−3 Torr) at 40 °C for 24 hours.

-

System Validation (QC): Prior to further use, analyze the powder via FT-IR. The absence of a peak at ~500 cm⁻¹ (S-S stretch) and the presence of sharp N-H stretching bands at 3300 cm⁻¹ validates that the monomer has been successfully trapped in its monomeric, unoxidized state.

Protocol 2: Thin-Film Preparation and XRD Characterization

Objective: Induce and measure lamellar ordering in 3,3'-dimercaptobenzidine-derived polymers.

-

Solution Casting: Dissolve the polymer (15–20 mg/mL) in a high-boiling solvent such as 1,2-dichlorobenzene or methanesulfonic acid (MSA)[1]. Drop-cast the solution onto a pre-cleaned, zero-background silicon wafer.

-

Thermal Annealing: Heat the substrate to 180 °C for 5 minutes, followed by drying in a vacuum oven at 60 °C for 4 hours[1].

-

Causality: Rapid solvent evaporation traps the polymer chains in a kinetically frustrated, amorphous state. Annealing at 180 °C provides the thermal energy required for the rigid-rod chains to mobilize, align their π -orbitals, and settle into their thermodynamic minimum (the highly ordered lamellar phase).

-

-

Diffractometer Configuration: Mount the sample in a diffractometer equipped with a Cu K α source ( λ = 1.5406 Å). Perform a θ−2θ scan from 2° to 40° with a step size of 0.02°[1].

-

System Validation (QC): The protocol is validated by the emergence of a sharp, high-intensity peak around 2θ≈24∘−25∘ . If this peak is broad or absent, the annealing energy was insufficient to induce π−π stacking, and the thermal cycle must be repeated.

Workflow for the stabilization and crystallographic characterization of 3,3'-dimercaptobenzidine.

Conclusion

The crystallographic utility of 3,3'-dimercaptobenzidine lies in its perfectly planar, highly conjugative geometry. By strictly controlling its oxidation state via dihydrochloride salt formation, scientists can leverage this monomer to synthesize rigid-rod polymers. The resulting XRD patterns—characterized by sub-0.4 nm π−π stacking and distinct orthorhombic unit cells—serve as the definitive proof of the structural integrity required for next-generation optoelectronics and high-tensile fibers.

References

- Source: Academic Press, Inc. (hosted via ethernet.edu.et)

- Liquid crystalline poly(2,6-benzothiazole)

- Benzobisthiazole-Based Donor–Acceptor Copolymer Semiconductors for Photovoltaic Cells and Highly Stable Field-Effect Transistors Source: Macromolecules - ACS Publications URL

- The structure of poly-2,5-benzoxazole (ABPBO) and poly-2,6-benzothiazole (ABPBT)

Sources

Synthesis and Reactivity of 3,3'-Dimercaptobenzidine with Aromatic Dicarboxylic Acids: A Technical Guide to Polybenzothiazole (PBT) Development

Executive Rationale & Scope

The synthesis of Polybenzothiazoles (PBTs) represents a cornerstone in the development of high-performance, rigid-rod heterocyclic polymers. Driven by the polycondensation of 3,3'-dimercaptobenzidine (3,3'-DMB) with aromatic dicarboxylic acids, these macromolecules exhibit exceptional thermal stability, extreme chemical resistance, and superior tensile strength.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we dissect the causality behind monomer selection, the mechanistic pathways of cyclodehydration, and the self-validating experimental protocols required to synthesize these advanced materials effectively.

Mechanistic Causality in PBT Synthesis

The reactivity profile of 3,3'-DMB with aromatic dicarboxylic acids (e.g., terephthalic acid or isophthalic acid) is dictated by the nucleophilic nature of the ortho-mercaptoamine moieties and the thermodynamic stability of the resulting conjugated ring systems.

Monomer Stabilization and Stoichiometry

In its free-base form, 3,3'-DMB is highly susceptible to rapid oxidative degradation in the presence of atmospheric oxygen, which compromises stoichiometric balance and limits polymer chain growth. Consequently, the monomer is universally deployed as a dihydrochloride salt (3,3'-DMB·2HCl). This strategic choice not only preserves the integrity of the nucleophile but also ensures an exact 1:1 molar ratio during step-growth polycondensation, a fundamental requirement for achieving high molecular weights [1].

The Two-Stage Reaction Pathway

The synthesis proceeds via a highly controlled, two-stage step-growth polymerization:

-

Amidation (Pre-polymer Formation): The electrophilic carbonyl carbons of the diacid are attacked by the primary amine groups of 3,3'-DMB, displacing water and forming a poly(o-mercaptoamide) intermediate.

-

Cyclodehydration: At elevated temperatures (>140°C), the adjacent thiol (-SH) groups attack the amide carbonyls. The subsequent elimination of water yields the thermodynamically stable, fully conjugated benzothiazole ring system [2].

The Dual Role of the Condensing Medium

Traditional syntheses rely on Polyphosphoric Acid (PPA) [3]. However, modern protocols often utilize a mixture of Phosphorus Pentoxide and Methanesulfonic Acid (PPMA). These acidic media are strictly required because they serve a dual purpose: they act as a potent dehydrating agent to drive the polycondensation equilibrium forward, and they provide the necessary solvation for the rigid-rod polymer chains, preventing premature precipitation.

Mechanistic pathway of PBT synthesis via amidation and cyclodehydration.

Experimental Workflow & Protocol

The following protocol outlines the direct polycondensation of 3,3'-DMB·2HCl with terephthalic acid using PPMA. This method is engineered as a self-validating system : the success of each phase is confirmed by distinct physical changes in the reaction matrix.

Protocol: Direct Polycondensation in PPMA

Phase 1: Reagent Preparation & Dehydrochlorination

-

Weigh 10.0 mmol of 3,3'-DMB·2HCl and 10.0 mmol of terephthalic acid under a strict inert argon atmosphere to prevent premature oxidation.

-

Prepare the PPMA solvent by mixing phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) in a 1:10 weight ratio. Stir at room temperature until a clear, homogenous solution forms.

-

Transfer the monomers into a resin flask equipped with a high-torque mechanical stirrer, nitrogen inlet, and a drying tube. Add 20 mL of the prepared PPMA.

-

Causality Check: Heat the mixture gradually to 60°C and hold for 12 hours. Why? This isothermal hold facilitates the controlled release of HCl gas from the 3,3'-DMB·2HCl salt. Rushing this thermal ramp causes excessive foaming, loss of stoichiometry, and localized cross-linking.

Phase 2: Polycondensation & Cyclization 5. Ramp the temperature to 140°C and maintain robust mechanical stirring for 10-12 hours. 6. Self-Validation Check: The mixture will transition from a heterogeneous slurry into a highly viscous, dark amber/reddish dope. The onset of the Weissenberg effect (the polymer solution climbing the stirrer shaft) is the definitive physical indicator that a high molecular weight rigid-rod polymer has been successfully synthesized.

Phase 3: Precipitation & Purification 7. Pour the hot polymer dope slowly into a blender containing vigorously stirred deionized water or methanol. 8. Collect the fibrous yellow/brown precipitate via vacuum filtration. 9. Neutralize by stirring the polymer in a 10% aqueous sodium carbonate solution for 2 hours. Filter and wash extensively with boiling water in a Soxhlet extractor for 24 hours to remove all residual phosphoric/methanesulfonic species. 10. Dry the purified PBT in a vacuum oven at 100°C for 24 hours.

Step-by-step experimental workflow for the direct polycondensation of PBTs.

Quantitative Data: Structure-Property Relationships

The molecular architecture of the chosen aromatic dicarboxylic acid drastically influences the resulting polymer's rigidity, thermal degradation profile, and solubility. Para-linked diacids yield intractable rigid rods, while meta-linked or ether-linked diacids introduce articulation points that enhance processability.

Table 1: Influence of Dicarboxylic Acid Selection on PBT Properties

| Dicarboxylic Acid Monomer | Polymer Linkage Type | Inherent Viscosity (dL/g)* | 10% Weight Loss Temp (Air, °C) | Solubility Profile |

| Terephthalic Acid | para-linked (Rigid-rod) | 2.8 - 12.5 | 580°C | Soluble only in strong acids (H₂SO₄, MSA) |

| Isophthalic Acid | meta-linked (Articulated) | 1.5 - 2.9 | 550°C | Soluble in strong acids |

| Diphenyl Ether-4,4'-dicarboxylic Acid | Ether-linked (Flexible) | 1.2 - 2.1 | 490°C | Partially soluble in NMP/DMAc |

*Measured in methanesulfonic acid at 30°C (0.2 g/dL).

References

-

Hergenrother, P. M., Wrasidlo, W., & Levine, H. H. (1965). Polybenzothiazoles. I. Synthesis and preliminary stability evaluation. Journal of Polymer Science Part A: General Papers, 3(5), 1665-1674.[Link]

-

Ueda, M., Yokote, S., & Sato, M. (1986). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Polymer Journal, 18(2), 117-122.[Link]

-

Imai, Y., Taoka, I., Uno, K., & Iwakura, Y. (1965). Polybenzoxazoles and polybenzothiazoles. Die Makromolekulare Chemie, 83(1), 167-178.[Link]

Structural Analysis and Polymerization Dynamics of 4,4'-Diaminobiphenyl-3,3'-dithiol (3,3'-Dimercaptobenzidine)

An In-Depth Technical Guide for Advanced Materials Researchers and Polymer Scientists

Executive Overview

4,4'-diaminobiphenyl-3,3'-dithiol, universally referred to in industrial literature as 3,3'-dimercaptobenzidine (CAS No. 13730-46-6)[1], is a highly specialized bis-(o-mercaptoarylamine) monomer. It is the foundational building block for synthesizing polybenzothiazoles (PBT)—a class of rigid-rod, conjugated polymers renowned for their exceptional thermal stability, oxidative resistance, and tensile strength. This whitepaper deconstructs the structural properties of 3,3'-dimercaptobenzidine, explains the physicochemical causality behind its handling protocols, and provides a self-validating framework for its polymerization into high-performance materials.

Molecular Architecture & Physicochemical Causality

The molecular architecture of 3,3'-dimercaptobenzidine dictates both its reactivity and its handling requirements. The molecule features a biphenyl core, providing a rigid, linear backbone essential for high-modulus polymer formation. At the 4,4' positions, primary amine groups serve as the initial nucleophiles during step-growth condensation. At the 3,3' positions, thiol (mercapto) groups act as secondary nucleophiles that drive the cyclodehydration step to form the thiazole ring[2].

The Causality of the Dihydrochloride Salt

A critical challenge in handling free 3,3'-dimercaptobenzidine is the high susceptibility of its thiol groups to air oxidation. Exposure to oxygen rapidly induces intermolecular disulfide (-S-S-) crosslinking. In a step-growth polymerization, even a fraction of a percent of crosslinking or stoichiometric imbalance will prematurely terminate chain growth and ruin the polymer's tractability.

To ensure absolute stoichiometric integrity, the monomer is synthesized, purified, and stored as 3,3'-dimercaptobenzidine dihydrochloride . The protonation of the primary amines sterically and electronically shields the adjacent ortho-thiol groups, rendering the salt stable against atmospheric oxidation.

Structural reactivity map of 3,3'-dimercaptobenzidine driving PBT polymerization.

Mechanistic Pathway to Polybenzothiazoles (PBT)

The synthesis of PBT involves the condensation of 3,3'-dimercaptobenzidine dihydrochloride with aromatic dicarboxylic acids (e.g., terephthalic acid) or their corresponding diacid chlorides (e.g., terephthaloyl chloride),.

The reaction is typically carried out in Polyphosphoric Acid (PPA) . The choice of PPA is not arbitrary; it serves a tripartite role[3]:

-

Solvent : It effectively dissolves the rigid-rod polymer chains as they grow.

-

Dehydrating Agent : It drives the condensation equilibrium forward by sequestering the water molecules generated during the reaction.

-

Catalyst : It lowers the activation energy for the cyclodehydration step, where the thiol attacks the intermediate amide to close the benzothiazole ring.

As the molecular weight increases, the rigid-rod polymer chains align in the PPA matrix, transitioning from an isotropic solution to an optically anisotropic (liquid crystalline) dope [3]. This liquid crystalline state is mandatory for, allowing the polymer chains to achieve near-perfect uniaxial orientation, resulting in fibers with ultra-high tensile strength[4].

Step-by-step synthetic workflow for Polybenzothiazole (PBT) fibers.

Self-Validating Polymerization Protocol

To ensure reproducibility and trustworthiness, the following protocol for synthesizing Poly-2,2'-(p-phenylene)-6,6'-bibenzothiazole is designed as a self-validating system. The physical state of the reaction mixture provides real-time feedback on the success of the polymerization.

Reagents:

-

3,3'-dimercaptobenzidine dihydrochloride (0.010 mol)

-

Terephthaloyl chloride (0.010 mol)

-

Stannous chloride dihydrate (SnCl₂, 0.05 g)

-

N,N'-diethylaniline or Polyphosphoric Acid (50 mL)

Step-by-Step Methodology:

-

Atmospheric Control : Purge the reaction vessel with high-purity argon or nitrogen. Causality: Absolute exclusion of oxygen prevents the formation of chain-terminating disulfides.

-

Antioxidant Loading : Suspend the 3,3'-dimercaptobenzidine dihydrochloride in the solvent and add the SnCl₂. Causality: Stannous chloride acts as an in-situ reducing agent, scavenging any trace oxygen introduced during reagent transfer,[5].

-

Monomer Addition : Heat the mixture to 100°C to form an initial clear orange solution. Cool to 45°C, at which point the mixture becomes gelatinous. Add the terephthaloyl chloride.

-

Thermal Condensation : Ramp the temperature to 200°C and maintain for 14 hours.

-

System Validation : The protocol is self-validating via rheological and visual cues. Initially, the mixture will form a red slurry. As the condensation proceeds and high molecular weight is achieved, the system will undergo a phase transition into a highly viscous, yellow-orange liquid crystalline dope. Failure to achieve this color change and viscosity spike indicates stoichiometric failure or oxygen contamination.

-

Isolation : Extrude the hot dope into vigorously stirred water to precipitate the polymer. Wash successively with dilute potassium hydroxide (to neutralize residual acid), ethanol, and dry under vacuum.

Quantitative Structure-Property Relationships

The choice of the dicarboxylic acid co-monomer directly dictates the tractability, thermal stability, and end-use of the resulting PBT polymer. The table below summarizes the quantitative and qualitative data for various 3,3'-dimercaptobenzidine derivatives.

| Dicarboxylic Acid Precursor | Resulting Polymer Structure | Visual Appearance | Thermal Stability (Static Air) | Solubility Profile |

| Terephthaloyl Chloride | Poly-2,2'-(p-phenylene)-6,6'-bibenzothiazole | Yellow-orange solid | > 500°C | Insoluble in common solvents; soluble only in PPA or concentrated H₂SO₄ |

| Isophthaloyl Chloride | Poly-2,2'-(m-phenylene)-6,6'-bibenzothiazole | Light yellow solid | ~ 545°C (Decomposition) | Soluble in aniline, dimethylformamide (DMF), and pyridine |

| Diphenic Acid | Poly-2,2'-(2,2'-biphenylene)-6,6'-bibenzothiazole | Tan to brown solid | Moderate | Soluble in polar aprotic solvents |

Data synthesized from historical aerospace materials evaluations and patent literature,,[6].

Environmental & Effluent Considerations

When scaling the synthesis of 3,3'-dimercaptobenzidine and its subsequent polymerization, researchers must account for specific effluent generation. According to the , the condensation of polybenzothiazoles releases 2 moles of water and/or hydrochloric acid per mole of benzothiazole group formed[2]. If diphenyl esters are used instead of diacid chlorides, significant volumes of phenol are generated (approximately 550 mass units of phenol per 1000 mass units of polymer)[2]. These highly concentrated waste streams require specific biological treatment or incineration protocols to meet environmental compliance standards[7].

References

- US Patent 3,424,720: Polybenzothiazoles. Koppers Company, Inc.

- US Patent 4,533,692: Liquid crystalline polymer compositions, process, and products. United States Air Force.

-

Development Document For Effluent Limitations Guidelines And New Source Performances Standards For The: Synthetic Polymers. U.S. Environmental Protection Agency (EPA) NEPIS.[Link]

-

High-Temperature Adhesives and Resins. Defense Technical Information Center (DTIC). [Link]

Sources

- 1. 3,3'-Dimercaptobenzidine | 13730-46-6 [amp.chemicalbook.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. US4533692A - Liquid crystalline polymer compositions, process, and products - Google Patents [patents.google.com]

- 4. US4533692A - Liquid crystalline polymer compositions, process, and products - Google Patents [patents.google.com]

- 5. US3424720A - Polybenzothiazoles - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Note: Synthesis and Processing of Polybenzothiazoles (PBT) using 3,3'-Dimercaptobenzidine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Advanced methodologies for synthesizing high-performance, sulfur-containing heterocyclic polymers for extreme-environment applications (e.g., chemically resistant filtration membranes, high-temperature structural adhesives, and robust analytical sensor substrates).

Executive Summary & Mechanistic Principles